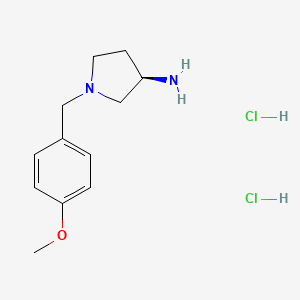

(R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dimethoxybenzylamine is a chemical compound with the linear formula (CH3O)2C6H3CH2NH2 . It is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one .

Synthesis Analysis

2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile .Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxybenzylamine is represented by the SMILES string COc1ccc(CN)c(OC)c1 and the InChI key QOWBXWFYRXSBAS-UHFFFAOYSA-N .- As an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .

- Total synthesis of (-)-muraymycin (MRY) D2 and its epimer, the antibacterial nucleoside natural product .

- Two-step synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction .

- Synthesis of N-hydroxythiourea .

- Synthesis of anti-HIV-1 agents .

Scientific Research Applications

Intervalence Transitions in Mixed-Valence Species

Research on bis(triarylamines) linked with vinylene and phenylene-vinylene bridges has shed light on the intervalence charge-transfer (IVCT) properties of these compounds. The study provides insights into the electronic interactions and solvatochromism in mixed-valence monocations, which are essential for understanding electron transfer processes in organic materials (Barlow et al., 2005).

Stereospecific Synthesis of Pyrrolidines

The stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions to sugar-derived enones highlights the application of (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine derivatives in the synthesis of enantiomerically pure pyrrolidines. This method leverages the stereocontrol exerted by the stereogenic center of the pyranone, offering a pathway to tetrasubstituted pyrrolidines with defined stereochemistry (Oliveira Udry et al., 2014).

Catalytic Carbonylation Reactions

The study on the reactivity of Me‐pma RhI and IrI complexes upon deprotonation and their application in catalytic carbene carbonylation reactions demonstrates the utility of (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine derivatives in the activation and transformation of amines. This research underscores the role of such compounds in facilitating the formation of ketenes, highlighting their potential in synthetic organic chemistry (Tang et al., 2016).

Anti-Inflammatory Activity

The evaluation of new aza-bicyclic isoxazoline acylhydrazone derivatives, including compounds with (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine motifs, for anti-inflammatory activity provides insight into their therapeutic potential. This research indicates that such compounds can inhibit TNF-α, IL-1β, and vasoactive amine production, suggesting their applicability in developing new anti-inflammatory agents (Mota et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

(3R)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSIXSNQSIRYFR-NVJADKKVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673338.png)

![(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2673339.png)

![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)

![3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2673344.png)

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)

![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)

![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)